molecular formula C34H36N2O10 B2490836 N-[3,3'-DIMETHOXY-4'-(3,4,5-TRIMETHOXYBENZAMIDO)-[1,1'-BIPHENYL]-4-YL]-3,4,5-TRIMETHOXYBENZAMIDE CAS No. 321555-77-5

N-[3,3'-DIMETHOXY-4'-(3,4,5-TRIMETHOXYBENZAMIDO)-[1,1'-BIPHENYL]-4-YL]-3,4,5-TRIMETHOXYBENZAMIDE

Cat. No.: B2490836
CAS No.: 321555-77-5
M. Wt: 632.666
InChI Key: PDXNSWSWRYIGAU-UHFFFAOYSA-N
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Description

N-[3,3’-DIMETHOXY-4’-(3,4,5-TRIMETHOXYBENZAMIDO)-[1,1’-BIPHENYL]-4-YL]-3,4,5-TRIMETHOXYBENZAMIDE is a complex organic compound characterized by multiple methoxy groups and a biphenyl structure

Scientific Research Applications

N-[3,3’-DIMETHOXY-4’-(3,4,5-TRIMETHOXYBENZAMIDO)-[1,1’-BIPHENYL]-4-YL]-3,4,5-TRIMETHOXYBENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Given its structural complexity, it could potentially interact with multiple targets .

Future Directions

Future research could involve further exploration of this compound’s biological activity, potentially through in vitro and in vivo studies. Additionally, computational studies could be used to predict its physical and chemical properties, as well as its potential biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,3’-DIMETHOXY-4’-(3,4,5-TRIMETHOXYBENZAMIDO)-[1,1’-BIPHENYL]-4-YL]-3,4,5-TRIMETHOXYBENZAMIDE typically involves multiple steps, starting with the preparation of the biphenyl core. The biphenyl core can be synthesized through a Suzuki coupling reaction, where a boronic acid derivative reacts with a halogenated aromatic compound in the presence of a palladium catalyst. The methoxy groups are introduced through methylation reactions using reagents such as methyl iodide and a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling and methylation steps, as well as the development of efficient purification methods such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3,3’-DIMETHOXY-4’-(3,4,5-TRIMETHOXYBENZAMIDO)-[1,1’-BIPHENYL]-4-YL]-3,4,5-TRIMETHOXYBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Comparison with Similar Compounds

Similar Compounds

    3,3’-Dimethoxybiphenyl: A simpler biphenyl derivative with two methoxy groups.

    3,3’-Dihydroxy-[1,1’-biphenyl]-4,4’-dicarbaldehyde: A biphenyl compound with hydroxyl and aldehyde groups.

    3,3’-Dimethoxy-4,4’-oxy-di-benzaldehyde: A biphenyl derivative with methoxy and aldehyde groups.

Uniqueness

N-[3,3’-DIMETHOXY-4’-(3,4,5-TRIMETHOXYBENZAMIDO)-[1,1’-BIPHENYL]-4-YL]-3,4,5-TRIMETHOXYBENZAMIDE is unique due to its combination of multiple methoxy groups and an amide linkage, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3,4,5-trimethoxy-N-[2-methoxy-4-[3-methoxy-4-[(3,4,5-trimethoxybenzoyl)amino]phenyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36N2O10/c1-39-25-13-19(9-11-23(25)35-33(37)21-15-27(41-3)31(45-7)28(16-21)42-4)20-10-12-24(26(14-20)40-2)36-34(38)22-17-29(43-5)32(46-8)30(18-22)44-6/h9-18H,1-8H3,(H,35,37)(H,36,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDXNSWSWRYIGAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C=C(C=C2)C3=CC(=C(C=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H36N2O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

632.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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